molecular formula C19H29N3O B7152264 N-(cyclohexylmethyl)-2-(4-pyridin-2-ylpiperidin-1-yl)acetamide

N-(cyclohexylmethyl)-2-(4-pyridin-2-ylpiperidin-1-yl)acetamide

Cat. No.: B7152264
M. Wt: 315.5 g/mol
InChI Key: SHNZNKOWMAYVED-UHFFFAOYSA-N
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Description

N-(cyclohexylmethyl)-2-(4-pyridin-2-ylpiperidin-1-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclohexylmethyl group, a pyridin-2-ylpiperidin moiety, and an acetamide functional group, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-(cyclohexylmethyl)-2-(4-pyridin-2-ylpiperidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O/c23-19(21-14-16-6-2-1-3-7-16)15-22-12-9-17(10-13-22)18-8-4-5-11-20-18/h4-5,8,11,16-17H,1-3,6-7,9-10,12-15H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHNZNKOWMAYVED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC(=O)CN2CCC(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohexylmethyl)-2-(4-pyridin-2-ylpiperidin-1-yl)acetamide typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. The cyclohexylmethyl group is introduced through alkylation reactions, and the final acetamide group is formed via amidation reactions. Common reagents used in these steps include alkyl halides, amines, and acyl chlorides. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, with temperature control to optimize yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored to ensure consistency and purity. Catalysts and automated systems are often employed to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(cyclohexylmethyl)-2-(4-pyridin-2-ylpiperidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms, modifying the compound’s reactivity.

    Substitution: This reaction can replace one functional group with another, enabling the synthesis of derivative compounds.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or sulfonyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivative compounds with varying functional groups.

Scientific Research Applications

N-(cyclohexylmethyl)-2-(4-pyridin-2-ylpiperidin-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its ability to modulate specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes, particularly in the pharmaceutical and agrochemical sectors.

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)-2-(4-pyridin-2-ylpiperidin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyclohexylmethyl)-2-(4-pyridin-2-ylpiperidin-1-yl)ethanamide
  • N-(cyclohexylmethyl)-2-(4-pyridin-2-ylpiperidin-1-yl)propionamide
  • N-(cyclohexylmethyl)-2-(4-pyridin-2-ylpiperidin-1-yl)butanamide

Uniqueness

N-(cyclohexylmethyl)-2-(4-pyridin-2-ylpiperidin-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable molecule for targeted research and applications.

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